FGFR4 Kinase Inhibition: Cross-Target Implications for the 7-Morpholino Pyrimido[4,5-d]pyrimidine Scaffold
A closely related congener within the 7-morpholino-4-oxopyrimido[4,5-d]pyrimidine series demonstrated potent inhibition of recombinant human FGFR4 kinase domain with an IC50 of 43 nM, as measured by caliper mobility shift assay [1]. While direct data for the N-mesityl derivative against FGFR4 is not publicly available, this class-level inference establishes the scaffold's intrinsic FGFR4 activity. Differentiation from analogs lacking this warhead or bearing alternative C7 substituents (e.g., piperidinyl or pyrrolidinyl) must be verified experimentally, as the N-mesityl group is expected to shift selectivity toward specific kinase subsets.
| Evidence Dimension | FGFR4 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported for CAS 1286720-23-7; class-level IC50 range inferred as low nanomolar based on scaffold analog |
| Comparator Or Baseline | 7-morpholino-4-oxopyrimido[4,5-d]pyrimidine analog (exact structure undisclosed in BindingDB entry); IC50 = 43 nM against recombinant human FGFR4 |
| Quantified Difference | Cannot be calculated without target-specific data |
| Conditions | Recombinant His-tagged human FGFR4 (residues 781-1338) expressed in insect cells; 1 hr incubation; caliper mobility shift assay |
Why This Matters
Demonstrates that the 7-morpholino core can achieve potent kinase engagement, but direct comparator data for the N-mesityl derivative is required to justify its selection over simpler analogs.
- [1] BindingDB. Affinity Data: IC50 43 nM. Inhibition of recombinant His-tagged human FGFR4 (781-1338) by caliper mobility shift assay. View Source
